molecular formula C15H10FNO2 B7426821 (4-fluorophenyl) 1H-indole-4-carboxylate

(4-fluorophenyl) 1H-indole-4-carboxylate

Cat. No.: B7426821
M. Wt: 255.24 g/mol
InChI Key: NMYPDTNLAXEBBT-UHFFFAOYSA-N
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Description

(4-fluorophenyl) 1H-indole-4-carboxylate is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) 1H-indole-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with isatin in the presence of a suitable catalyst to form the indole core. This is followed by esterification with a carboxylic acid derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) 1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

(4-fluorophenyl) 1H-indole-4-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (4-fluorophenyl) 1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-fluorophenyl group in (4-fluorophenyl) 1H-indole-4-carboxylate imparts unique chemical properties, such as increased stability and specific biological activities, making it distinct from other indole derivatives .

Properties

IUPAC Name

(4-fluorophenyl) 1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-10-4-6-11(7-5-10)19-15(18)13-2-1-3-14-12(13)8-9-17-14/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYPDTNLAXEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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